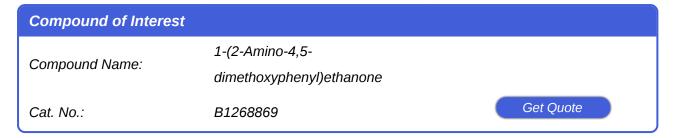


Spectroscopic Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of publicly available spectroscopic data for **1-(2-Amino-4,5-dimethoxyphenyl)ethanone** and its structural analogs. Due to the limited availability of a complete public spectroscopic dataset for the target compound, this guide leverages data from closely related molecules to infer and compare expected spectral characteristics. This information is crucial for the identification, characterization, and quality control of this important chemical intermediate in pharmaceutical research and development.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of **1-(2-Amino-4,5-dimethoxyphenyl)ethanone** and its structurally similar compounds. The data for the analogs provide a reliable reference for interpreting the spectra of the target compound.

Table 1: ¹H NMR Spectroscopic Data Comparison (Chemical Shifts in ppm)



Compound Name	Aromatic-H	ОСН₃	NH ₂	COCH₃	Solvent
1-(2-Amino- 4,5- dimethoxyph enyl)ethanon e (Expected)	~6.5-7.5 (s, 2H)	~3.8-3.9 (s, 6H)	~4.0-5.0 (br s, 2H)	~2.5 (s, 3H)	CDCl₃/DMSO -d ₆
1-(2,5- Dimethoxyph enyl)ethanon e	6.88-7.34 (m, 3H)	3.78 (s, 3H), 3.84 (s, 3H)	-	2.59 (s, 3H)	CDCl₃
1-(2,4- Dimethoxyph enyl)ethanon e	6.42-7.73 (m, 3H)	3.85 (s, 3H), 3.90 (s, 3H)	-	2.55 (s, 3H)	CDCl₃
1-(3,4- Dimethoxyph enyl)-2-(2- methoxyphen oxy)ethanone	6.85-7.68 (m, 6H)	3.89 (s, 3H), 3.95 (d, 6H)	-	5.29 (s, 2H, - CH ₂ -)	CDCl₃

Table 2: ¹³C NMR Spectroscopic Data Comparison (Chemical Shifts in ppm)



Compoun d Name	C=O	Aromatic C-O	Aromatic C-N	Aromatic C-H / C-C	ОСН₃	COCH₃
1-(2- Amino-4,5- dimethoxyp henyl)etha none (Expected)	~198-202	~140-155	~140-150	~95-120	~55-56	~28-32
1-(2,5- Dimethoxy phenyl)eth anone	199.1	153.5, 153.8	-	113.4, 114.7, 124.0, 129.8	55.7, 56.0	31.9
1-(2,4- Dimethoxy phenyl)eth anone	197.3	161.0, 164.8	-	98.4, 105.3, 130.5, 132.8	55.5, 55.6	31.6

Table 3: Infrared (IR) Spectroscopy Data Comparison (Wavenumbers in cm⁻¹)

Compound Name	N-H Stretch	C=O Stretch	C-O Stretch (Aromatic)	C-N Stretch
1-(2-Amino-4,5-dimethoxyphenyl)ethanone(Expected)	~3300-3500 (two bands)	~1660-1680	~1200-1280	~1250-1350
1-(2,5- Dimethoxyphenyl)ethanone	-	1675	1228	-
1-(2-Hydroxy- 4,5- dimethoxyphenyl)ethanone	- (O-H: ~3400)	1645	1270	-



Table 4: Mass Spectrometry Data Comparison (m/z)

Compound Name	Molecular Ion [M]+	Key Fragmentation Peaks
1-(2-Amino-4,5- dimethoxyphenyl)ethanone	195.09	180 ([M-CH ₃] ⁺), 152 ([M-COCH ₃] ⁺)
1-(2,5- Dimethoxyphenyl)ethanone	180.08	165 ([M-CH ₃] ⁺), 137 ([M-COCH ₃] ⁺)
1-(2,4- Dimethoxyphenyl)ethanone	180.08	165 ([M-CH ₃] ⁺), 137 ([M-COCH ₃] ⁺)

Experimental Protocols

Detailed experimental methodologies for the acquisition of spectroscopic data are crucial for reproducibility. While specific protocols for **1-(2-Amino-4,5-dimethoxyphenyl)ethanone** are not readily available in the public domain, the following are generalized procedures based on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

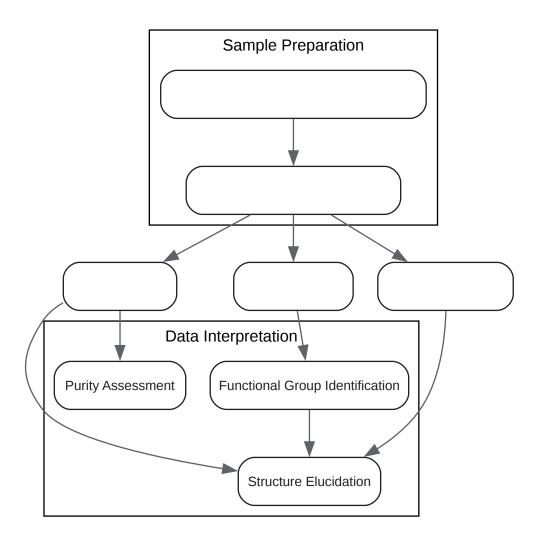
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is introduced into the mass spectrometer, and a beam of electrons is used to ionize the molecules. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.



Visualizations

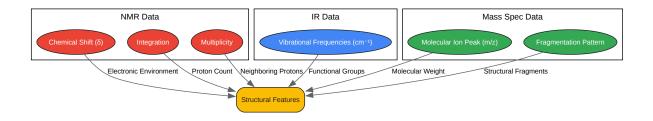
The following diagrams illustrate the logical workflow for the spectroscopic characterization of a novel compound and the expected signaling pathways for interpretation.



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Caption: Workflow for Spectroscopic Analysis





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